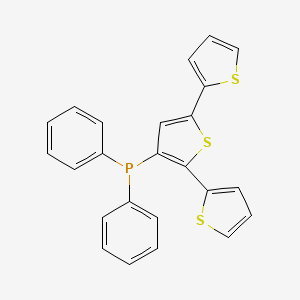
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane is a compound that features a unique structure combining thiophene and phosphane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane typically involves the reaction of thiophene derivatives with diphenylphosphane. One common method includes the use of 2,5-dibromothiophene as a starting material, which undergoes a coupling reaction with diphenylphosphane in the presence of a palladium catalyst . The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphane group to a phosphine oxide.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Mechanism of Action
The mechanism of action of (2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane involves its ability to interact with various molecular targets. The thiophene rings can participate in π-π stacking interactions, while the phosphane group can coordinate with metal ions. These interactions can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid: A similar compound with different functional groups, used in various chemical syntheses.
2-(2,5-dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate: Another derivative with applications in material science.
Uniqueness
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane is unique due to its combination of thiophene and phosphane groups, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Properties
CAS No. |
303744-55-0 |
|---|---|
Molecular Formula |
C24H17PS3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C24H17PS3/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)20-17-23(21-13-7-15-26-21)28-24(20)22-14-8-16-27-22/h1-17H |
InChI Key |
HPZYKFOCTNAPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(SC(=C3)C4=CC=CS4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
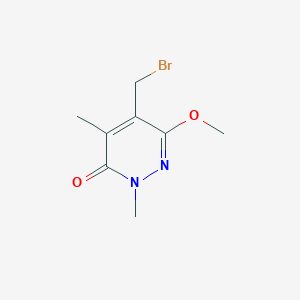
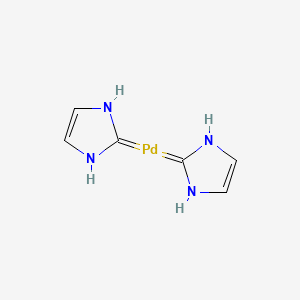

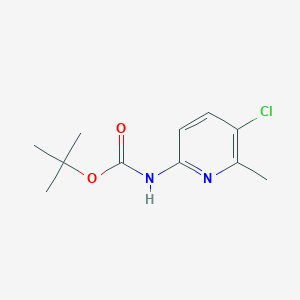
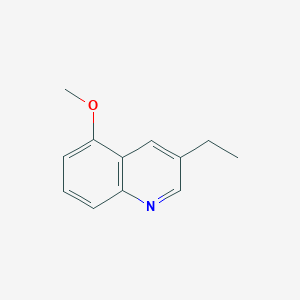
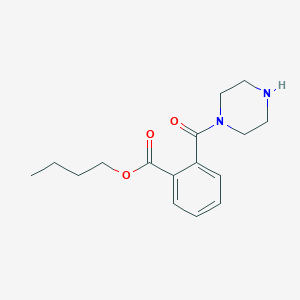
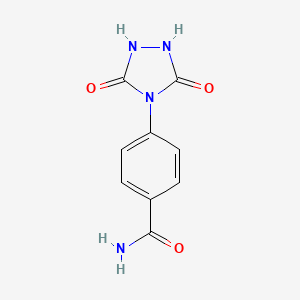
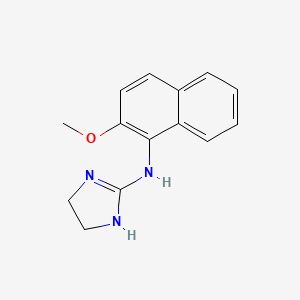
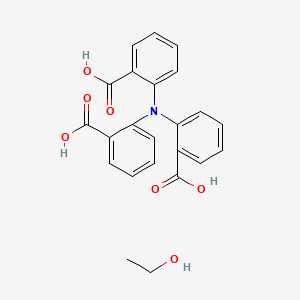
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
